molecular formula C7H15NOS B8229945 N-(3-Methoxypropyl)thietan-3-amine

N-(3-Methoxypropyl)thietan-3-amine

Cat. No.: B8229945
M. Wt: 161.27 g/mol
InChI Key: IXITYZKZTXTEFF-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)thietan-3-amine is an organic compound with the molecular formula C 7 H 15 NOS and a molecular weight of 161.26 g/mol . It is identified by the CAS Registry Number 1849396-87-7 . The structure of this molecule incorporates a thietane ring, a four-membered heterocycle containing a sulfur atom, which is linked to an amine functional group substituted with a 3-methoxypropyl chain. This specific arrangement of functional groups may be of interest in various research fields, including medicinal chemistry and chemical synthesis. Researchers investigating novel heterocyclic compounds may find this amine valuable as a synthetic intermediate or a building block for the development of more complex molecules . The physicochemical properties arising from the combination of its polar amine and ether groups with the thietane ring could be relevant for studies in materials science. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. As with all research chemicals, this compound should be handled by qualified personnel using appropriate safety practices.

Properties

IUPAC Name

N-(3-methoxypropyl)thietan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOS/c1-9-4-2-3-8-7-5-10-6-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXITYZKZTXTEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl)thietan-3-amine typically involves the reaction of thietane with 3-methoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong base, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. One common approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thietane ring to a more saturated structure, such as a thiol or a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thietane derivatives. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

N-(3-Methoxypropyl)thietan-3-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Core Structure Substituents Key Properties/Applications References
N-(3-Methoxypropyl)thietan-3-amine C₇H₁₅NOS 161.27 (calc.) Thietane (4-membered S-heterocycle) 3-Methoxypropyl (N-substituent) Potential CNS activity; moderate polarity due to methoxy group
N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine C₈H₁₇NS₂ 191.35 Thietane 2-Methyl-3-(methylthio)propyl Higher molecular weight; sulfur-rich substituent may enhance lipophilicity
N-(1,1-Dioxidotetrahydrothien-3-yl)-N-(3-methoxypropyl)amine hydrochloride C₈H₁₈ClNO₃S 243.75 Thiolane (5-membered sulfone) 3-Methoxypropyl (N-substituent) Sulfone group increases polarity; potential metabolic stability
N-(3-Methoxypropyl)-5-(dioxaborolan-2-yl)pyridin-2-amine C₁₆H₂₅BN₂O₃ 310.20 Pyridine 3-Methoxypropyl; boronate ester Boron-containing; possible use in Suzuki couplings
Key Observations:
  • Sulfur in thietane may participate in hydrogen bonding or redox reactions, whereas sulfone derivatives (e.g., ) exhibit higher polarity and stability .
  • Substituent Effects :
    • The 3-methoxypropyl group contributes moderate polarity, balancing solubility in organic and aqueous phases. In contrast, methylthio groups () increase lipophilicity, favoring membrane permeability .
    • Boronate esters () enable cross-coupling reactions, expanding utility in synthetic chemistry .

Physicochemical and Reactivity Trends

  • Basicity : Secondary amines like this compound are less basic than primary amines (e.g., ethylamine, pKa ~10.7) but more basic than tertiary amines due to reduced steric hindrance compared to N,N-diethyl analogs .
  • Boiling Point/Solubility : Methoxypropyl-substituted amines (e.g., ) are expected to have higher boiling points than simpler alkylamines (e.g., triethylamine, bp 89°C) due to increased hydrogen bonding capacity .
  • Stability : Thietane rings are prone to ring-opening under acidic conditions, whereas sulfone derivatives () resist such degradation .

Q & A

Q. Advanced Optimization

  • Catalysis : Copper-catalyzed multi-component reactions (e.g., carbonylative borylamidation) can introduce functional groups while maintaining regioselectivity .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during exothermic steps, while higher temperatures (60–80°C) accelerate slower transformations .
  • Analytical Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy ensure real-time tracking of intermediates and product formation .

How can researchers resolve contradictions in reported molecular weights or structural data for this compound?

Q. Data Validation Strategies

  • Cross-Referencing Databases : Compare CAS registry entries (e.g., PubChem, ECHA) to verify molecular formulas and weights. For example, conflicting reports on substituent positions (e.g., methoxypropyl vs. methoxybutyl) can arise from isomerism, requiring crystallographic validation .
  • Spectroscopic Triangulation : Combine NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm bond connectivity and functional groups. Discrepancies in molecular weight (e.g., 89.14 vs. 143.27 in and ) often stem from misattribution to related amines .

What analytical techniques are critical for confirming the purity and structural integrity of this compound?

Q. Core Techniques

  • Chromatography : HPLC or GC-MS with >99% purity thresholds, using polar stationary phases (e.g., C18) for separation .
  • Spectroscopy :
    • NMR : ¹³C NMR confirms the thietan ring (δ 30–40 ppm for S-C-S) and methoxypropyl chain (δ 50–60 ppm for O-CH₂) .
    • IR : Peaks at ~1100 cm⁻¹ (C-O-C stretch) and ~2550 cm⁻¹ (S-H in thietane, if unmodified) .
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

What biological mechanisms or targets are hypothesized for this compound, and how can they be experimentally validated?

Q. Hypothesized Mechanisms

  • Neurological Targets : Structural analogs (e.g., N-(4-Methoxybutyl)thietan-3-amine) suggest interaction with neurotransmitter receptors (e.g., serotonin or dopamine transporters) via amine-mediated modulation .
  • Enzyme Inhibition : Thietane rings may act as electrophilic warheads in covalent inhibition assays (e.g., protease or kinase targets) .

Q. Validation Methods

  • In Vitro Assays : Radioligand binding assays (e.g., [³H]citalopram displacement for serotonin transporters) .
  • Computational Modeling : Molecular docking (AutoDock Vina) and molecular dynamics simulations to predict binding affinities .

How can researchers design experiments to optimize the compound’s performance in polymer-gel dosimeters for radiotherapy?

Q. Experimental Design

  • Additive Screening : Incorporate inorganic salts (e.g., LiCl) at 0.1–1.0 M concentrations to enhance dose-response linearity via ionic crosslinking .
  • Gel Formulation : Optimize monomer-to-crosslinker ratios (e.g., acrylamide:N,N'-methylenebisacrylamide at 50:1) and polymerize under controlled oxygen-free conditions .
  • Dosimetry Validation : Calibrate using γ-irradiation (Co-60 source) and validate with Monte Carlo simulations for dose uniformity .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Critical Precautions

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile steps .
  • First Aid :
    • Inhalation : Immediate removal to fresh air; administer oxygen if respiratory distress occurs .
    • Skin Contact : Rinse with water for 15 minutes; avoid neutralization attempts .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

How can researchers address discrepancies in reported biological activities between structural analogs?

Q. Comparative Analysis Framework

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy chain length, thietan vs. oxetane rings) and assay cytotoxicity (MTT assay) and target binding (SPR) .
  • Meta-Analysis : Aggregate data from PubChem, ECHA, and peer-reviewed studies to identify outliers or confounding factors (e.g., solvent effects in assays) .

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